molecular formula C14H15NO B1599955 2-methoxy-N-methyl-N-phenylaniline CAS No. 263917-74-4

2-methoxy-N-methyl-N-phenylaniline

Cat. No. B1599955
M. Wt: 213.27 g/mol
InChI Key: VFNMUKURWPRPRQ-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-N-phenylaniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-methoxy-N-methyl-N-phenylaniline is 1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis Methods and Industrialization

  • Synthesis Approaches : Various synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (a derivative of 2-methoxy-N-methyl-N-phenylaniline) have been summarized, including recent advancements and technological routes. This provides a theoretical foundation for further research and industrial synthesis of these compounds (Xu Xiao-liang, 2012).

Chemical Properties and Applications

  • Solubility in Organic Solvents : The solubility of 3-methoxy-N-phenylaniline in various organic solvents has been studied, providing insights into its chemical properties and potential industrial applications (Jia Yinxia et al., 2012).
  • X-ray Diffraction Studies : 2-Methoxy-5-phenylaniline, a related compound, has been characterized using X-ray diffraction, revealing information about its molecular structure which is crucial for understanding its potential applications in various fields (A. Marques et al., 2008).
  • Fluorescent Nanomaterials : Derivatives of 2-phenyl-benzoxazole, which include methoxy derivatives, show promising applications as fluorescent nanomaterials, useful in aqueous and biological media (Abdelhamid Ghodbane et al., 2012).

Material Science and Engineering

  • Molecular Structures in Schiff Bases : Studies on molecular structures of related compounds synthesized via Schiff bases reduction route, highlight potential applications in material science, specifically in the synthesis of azo dyes and dithiocarbamate (P. A. Ajibade et al., 2021).
  • Anti-Corrosion Properties : Certain Schiff base derivatives, including 2-methoxy derivatives, demonstrate significant anti-corrosion properties on mild steel, suggesting applications in industrial metal protection and coatings (Sanjoy Satpati et al., 2020).

Biological and Pharmaceutical Applications

  • Antifungal Activity : The synthesis and antifungal activity of 2-hydroxy-1-naphthalaniline and its N-phenyl derivatives, which include methoxy groups, indicate potential applications in developing antifungal agents (M. R. Manrao et al., 1997).
  • Inhibitor Against Colorectal Cancer : A novel phenoxy-N-phenylaniline derivative, including a methoxy component, has shown promise as a c-Myc inhibitor for colorectal cancer treatment in vitro and in vivo (Jie Yang et al., 2020).

Safety And Hazards

The safety information available indicates that 2-methoxy-N-methyl-N-phenylaniline may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methoxy-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNMUKURWPRPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440751
Record name 2-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-N-phenylaniline

CAS RN

263917-74-4
Record name 2-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Singh, J Rathod, V Jha, A Panossian… - European Journal of …, 2015 - Wiley Online Library
Biaryl‐substituted monophosphine‐based ligands have been synthesized by transition‐metal‐free “ARYNE” cross‐coupling reaction of aryllithiums with 1,2‐dibromobenzene and …
JB Rathod - 2019 - dspace.ncl.res.in
The thesis mainly deals with the explorations of homogeneous palladium and heterogeneous Ruthenium catalyzed Carbon–Nitrogen bond forming reaction of aryl halide with amine …
Number of citations: 0 dspace.ncl.res.in
P Huang, BY He, HM Wang, JM Lu - Synthesis, 2014 - thieme-connect.com
A transition-metal-free, C–N bond-formation reaction between tertiary amines and aryl halides is reported. Under the optimal conditions, various aromatic and aliphatic tertiary amines …
Number of citations: 16 www.thieme-connect.com
XB Lan, Y Li, YF Li, DS Shen, Z Ke… - The Journal of Organic …, 2017 - ACS Publications
To achieve efficient palladium-catalyzed cross-coupling reaction under mild reaction conditions with the flexible steric bulk strategy, a series of Pd-PEPPSI (PEPPSI: pyridine-enhanced …
Number of citations: 72 pubs.acs.org

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